molecular formula C21H19NO2 B5749968 N-(2,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide

N-(2,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide

Cat. No. B5749968
M. Wt: 317.4 g/mol
InChI Key: LURUDVBAOWFUQF-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly known as DMFPA, and its chemical formula is C23H20N2O2.

Mechanism of Action

The mechanism of action of DMFPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. DMFPA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
DMFPA has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. DMFPA has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using DMFPA in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for developing anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on DMFPA. One area of interest is its potential as a therapeutic agent for various cancers. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory and antioxidant agent, which may have applications in the treatment of various inflammatory diseases. Additionally, DMFPA may have applications in the field of materials science, as it has been shown to exhibit photochromic properties.

Synthesis Methods

The synthesis of DMFPA can be achieved through various methods, including the reaction of 2-furylcarboxaldehyde with N-(2,5-dimethylphenyl)acetamide in the presence of a catalyst. Another method involves the reaction of 2-furylcarboxaldehyde with N-(2,5-dimethylphenyl)-2-aminobenzamide, followed by the addition of phenylacetyl chloride.

Scientific Research Applications

DMFPA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMFPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(E)-N-(2,5-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-15-10-11-16(2)20(13-15)22-21(23)19(14-18-9-6-12-24-18)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,22,23)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURUDVBAOWFUQF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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